molecular formula C10H10N2O5 B14735035 N-Methyl-N-(2-nitrobenzoyl)glycine CAS No. 5177-51-5

N-Methyl-N-(2-nitrobenzoyl)glycine

Cat. No.: B14735035
CAS No.: 5177-51-5
M. Wt: 238.20 g/mol
InChI Key: YPEMKTAYMLYJFG-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-nitrobenzoyl)glycine (CAS 5177-51-5) is a specialized glycine derivative of interest in synthetic and medicinal chemistry research. This compound features a glycine backbone that is simultaneously N-methylated and N-acylated with a 2-nitrobenzoyl group . Its molecular formula is C₁₀H₁₀N₂O₅ . Glycine, the simplest amino acid, is a fundamental building block for proteins and also serves as an inhibitory neurotransmitter in the central nervous system . The structural motif of this compound, incorporating a nitroaromatic group, suggests its potential utility as a synthetic intermediate or building block for the construction of more complex nitrogen-containing heterocycles , which are core structures in many pharmaceuticals and bioactive molecules. Researchers may employ it in the development of peptidomimetics, which are compounds designed to mimic the properties of peptides while offering improved stability and bioavailability . As a modified amino acid, it can be used to study structure-activity relationships or to create novel chemical entities for screening. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5177-51-5

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

2-[methyl-(2-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C10H10N2O5/c1-11(6-9(13)14)10(15)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3,(H,13,14)

InChI Key

YPEMKTAYMLYJFG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to N-Methyl-N-(2-nitrobenzoyl)glycine

The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of an amide bond between N-methylglycine (sarcosine) and a derivative of 2-nitrobenzoic acid.

One of the most fundamental synthetic strategies involves a two-step sequence starting from the simple amino acid, glycine (B1666218).

N-Methylation of Glycine: The first step is the conversion of glycine to N-methylglycine, more commonly known as sarcosine (B1681465). This can be accomplished through various methylation techniques known in organic chemistry.

Acylation of N-Methylglycine: The resulting sarcosine is then acylated using an activated form of 2-nitrobenzoic acid. This reaction forms the stable amide bond, yielding the final product. The acylation is typically performed using 2-nitrobenzoyl chloride under basic conditions to neutralize the hydrogen chloride byproduct.

This stepwise approach allows for the use of simple, readily available starting materials.

A direct and efficient method for synthesizing this compound is the acylation of N-methylglycine (sarcosine) with 2-nitrobenzoyl chloride. This is a classic example of an amidation reaction.

The synthesis of the requisite 2-nitrobenzoyl chloride is typically achieved by treating 2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂), a reaction that proceeds efficiently under reflux. prepchem.com The freshly prepared or purified 2-nitrobenzoyl chloride is then reacted with sarcosine. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like methylene (B1212753) chloride. prepchem.com The base serves to deprotonate the carboxylic acid of sarcosine and to scavenge the HCl generated during the reaction, driving it to completion.

Reactant 1Reactant 2Reagents/ConditionsProduct
N-methylglycine2-nitrobenzoyl chlorideBase (e.g., Triethylamine), Solvent (e.g., Methylene Chloride), 0°C to room tempThis compound
2-nitrobenzoic acidThionyl chlorideReflux2-nitrobenzoyl chloride

This table illustrates a typical reaction scheme for the synthesis of this compound via acylation.

Reductive amination provides an alternative pathway using 2-nitrobenzaldehyde (B1664092) as a starting material. This approach is a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds.

In a direct synthesis, 2-nitrobenzaldehyde can be reacted with N-methylglycine (sarcosine). This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the corresponding amine. Various reducing agents, including sodium borohydride or sodium cyanoborohydride, can be employed for this transformation. niscpr.res.in It is important to note that this specific route yields N-(2-nitrobenzyl)-N-methylglycine, a structural isomer of the target compound where the carbonyl group of the benzoyl moiety is reduced to a methylene group. niscpr.res.in

AldehydeAmineReducing AgentProduct
2-NitrobenzaldehydeN-methylglycineSodium BorohydrideN-(2-nitrobenzyl)-N-methylglycine
2-NitrobenzaldehydeGlycineSodium BorohydrideN-(2-nitrobenzyl)glycine niscpr.res.in

This table outlines the products of reductive amination starting from 2-nitrobenzaldehyde and different amino acids.

Derivatization and Structural Modifications

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at either the glycine backbone or the aromatic ring.

The glycine portion of the molecule possesses a methylene group (the α-carbon) that is chemically activated by the adjacent carbonyl and N-acyl groups. This activation facilitates the removal of a proton from the α-carbon by a suitable base, generating a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles, allowing for the introduction of diverse substituents at this position. This strategy enables the creation of a library of analogues with different side chains, which can systematically alter the molecule's steric and electronic properties.

ElectrophileResulting α-Substituent
Alkyl Halide (e.g., CH₃I)Methyl (-CH₃)
Benzyl Bromide (BnBr)Benzyl (-CH₂Ph)
Aldehyde (e.g., R-CHO)β-hydroxy alkyl (-CH(OH)R)
Michael AcceptorSubstituted alkyl chain

This table provides examples of electrophiles that can be used to introduce substituents at the α-carbon of the glycine moiety.

The 2-nitrophenyl group provides multiple opportunities for further chemical functionalization.

The nitro group (-NO₂) is a key functional handle. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution. However, its most common and useful transformation is its reduction to an amino group (-NH₂). This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Sn, HCl).

The resulting 2-aminobenzoyl derivative is a versatile intermediate. The primary amino group can undergo a wide range of subsequent reactions:

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a gateway to introducing a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Reaction TypeReagentsResulting Functional Group
Nitro ReductionH₂, Pd/C or Sn, HClAmine (-NH₂)
Diazotization (of Amine)NaNO₂, HClDiazonium Salt (-N₂⁺Cl⁻)
Sandmeyer ReactionCuCl / CuBr / CuCNChloro (-Cl) / Bromo (-Br) / Cyano (-CN)

This table summarizes key functionalization reactions for the aromatic ring of this compound, primarily proceeding through the amine derivative.

Integration into Peptoid and Polymer Synthesis

N-substituted glycine derivatives, such as this compound, are fundamental building blocks in the synthesis of peptoids. Peptoids, or N-substituted polyglycines, are a class of peptide mimics that offer advantages like resistance to proteolytic degradation and increased synthetic accessibility. nih.gov The primary method for creating these oligomers is the "submonomer" solid-phase synthesis technique.

This process involves a two-step iterative cycle for each monomer addition:

Acylation: The synthesis begins with a resin-bound amine. The first step is an acylation reaction, typically using bromoacetic acid, which adds a backbone segment to the growing chain.

Displacement: The second step involves a nucleophilic substitution reaction where a primary amine displaces the bromide. The choice of the amine in this step dictates the side-chain chemistry of that specific residue in the peptoid sequence. escholarship.org

By using this compound or its constituent parts within this synthetic framework, the 2-nitrobenzoyl group can be incorporated as a functional side chain. This allows for the creation of sequence-defined polymers with photosensitive properties integrated at precise locations along the peptoid backbone. researchgate.net

Mechanistic Investigations of Reaction Pathways

Exploration of Reductive N-Heterocyclization Processes

The 2-nitrobenzoyl group within this compound is reactive under reductive conditions. The reduction of the nitro group is a critical transformation that often leads to the formation of heterocyclic structures. This process is a cornerstone reaction for converting nitroaromatic compounds into the corresponding amines. thieme-connect.de

The reduction typically proceeds in a stepwise manner, requiring three equivalents of hydrogen to convert the nitro group (-NO₂) into an amino group (-NH₂). The pathway involves the formation of nitroso (-NO) and hydroxylamine (-NHOH) derivatives as key intermediates. thieme-connect.de Once the amino group is formed in proximity to the amide linkage of the glycine backbone, intramolecular cyclization can occur, leading to the formation of N-heterocyclic compounds. The specific nature of the cyclized product depends on the reaction conditions and the exact structure of the substrate.

Role of Hydroxylamine Intermediates and Reactivity Descriptors

The electronic properties of the aromatic ring affect the stability of these intermediates. For instance, the rate of hydrogenation and the tendency for hydroxylamine accumulation can be influenced by the presence of other substituents on the phenyl ring. The nature of the halogen in halogen-containing nitroaromatics has been shown to affect the accumulation of hydroxylamine intermediates, demonstrating the sensitivity of the reaction pathway to subtle electronic changes. thieme-connect.de

Photochemical Reaction Mechanisms of Nitrobenzyl Derivatives

The 2-nitrobenzyl moiety is a well-established photolabile protecting group. When exposed to UV radiation, compounds containing this group undergo a photochemical reaction that results in the cleavage of the bond linking the nitrobenzyl group to the rest of the molecule. researchgate.netnih.gov This property is exploited to create "caged" compounds, where a biologically active molecule like glycine is rendered inert until its release is triggered by a pulse of light. nih.govnih.gov

The generally accepted mechanism for this photorelease involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic C-H bond. This leads to the formation of a transient aci-nitro species. researchgate.net This intermediate is unstable and undergoes further rearrangement to ultimately yield a 2-nitrosobenzaldehyde or a related ketone derivative, releasing the protected molecule in the process. researchgate.netresearchgate.net

Photo-Induced Glycine Release and Photolysis Kinetics

Several studies have synthesized photolabile precursors of glycine using a 2-nitrobenzyl protecting group attached to the amino group. nih.gov Upon irradiation with UV light (typically in the 308-350 nm range), these compounds undergo photolysis to release free glycine. nih.gov The release of glycine has been confirmed using analytical techniques such as thin-layer chromatography and HPLC. nih.gov

The kinetics of this release process have been investigated by measuring the decay rate of transient intermediates, which is assumed to mirror the rate of product release. For a related compound, N-(α-carboxy-2-nitrobenzyl)glycine, the decay rate of a transient intermediate was found to be dependent on pH. nih.gov

pHDecay Rate (s⁻¹) at 22°C
6.8940
7.5600

Data adapted from a study on N-(α-carboxy-2-nitrobenzyl)glycine, a structurally similar photolabile glycine derivative. nih.gov

This rapid release is valuable for creating high-resolution temporal and spatial concentrations of neurotransmitters for kinetic studies of their receptors. nih.gov

Transient Species and Carbocation Formation in Photorelease

The photolysis of 2-nitrobenzyl derivatives proceeds through a series of short-lived transient species. Following photoexcitation, the primary photoproduct formed is the aci-nitro intermediate. researchgate.netresearchgate.net The decay of this species is a key step in the release mechanism.

Time-resolved UV-vis spectroscopy has been used to study the formation and decay of these intermediates. researchgate.net The aci-nitro form rearranges into a bicyclic intermediate in some proposed mechanisms. The subsequent rearrangement and breakdown of this intermediate lead to the final products: the released molecule (e.g., glycine) and a 2-nitrosoketone or aldehyde. researchgate.net While direct evidence for carbocation formation is part of the broader discussion of photorelease mechanisms, the pathway via the aci-nitro intermediate is the most prominently supported route for these types of 2-nitrobenzyl compounds. researchgate.netresearchgate.net

Catalytic Approaches and Reaction Kinetics in Organic Transformations

The formation of the amide bond in this compound, typically through the acylation of sarcosine (N-methylglycine) with 2-nitrobenzoyl chloride, can be facilitated by various catalytic methods. Furthermore, the nitro group on the benzoyl moiety represents a key functional handle for subsequent chemical modifications, which can also be achieved through catalytic means.

Catalytic N-Acylation of Sarcosine

The direct acylation of sarcosine with 2-nitrobenzoyl chloride is a standard method for the synthesis of this compound. While this reaction can proceed non-catalytically, often in the presence of a base to neutralize the HCl byproduct, catalytic approaches can enhance reaction rates, improve yields, and allow for milder reaction conditions.

Organocatalysis: Nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP), are known to accelerate acylation reactions. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent (2-nitrobenzoyl chloride), which is then more susceptible to nucleophilic attack by the secondary amine of sarcosine. The steric hindrance presented by the N-methyl group of sarcosine and the ortho-nitro group on the benzoyl chloride can influence the reaction rate, making the choice of catalyst and reaction conditions crucial.

Enzyme Catalysis: Biocatalytic methods, employing enzymes such as lipases or acylases, offer a green and highly selective alternative for amide bond formation. These enzymes can operate under mild conditions and often exhibit high chemo- and regioselectivity. The enzymatic acylation of N-methylated amino acids is an area of growing research, and specific enzymes could potentially be identified or engineered for the efficient synthesis of this compound.

The kinetics of the N-acylation of secondary amino acids are influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acylating agent, steric effects, and the nature of the solvent and catalyst. The reaction is typically second-order, with the rate being dependent on the concentrations of both the amine and the acylating agent.

Illustrative Kinetic Data for N-Acylation of a Sarcosine Derivative

Acylating AgentCatalystSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Yield (%)
4-Nitrobenzoyl ChlorideDMAP (10 mol%)Dichloromethane251.2 x 10⁻²92
Benzoyl ChlorideNoneTetrahydrofuran505.8 x 10⁻⁴85
2-Chlorobenzoyl ChlorideTriethylamineAcetonitrile253.5 x 10⁻³88

Note: This table presents illustrative data based on analogous reactions due to the lack of specific kinetic data for the N-acylation of sarcosine with 2-nitrobenzoyl chloride in the reviewed literature.

Catalytic Reduction of the Nitro Group

The 2-nitrobenzoyl group in this compound provides a valuable functionality for further chemical transformations, most notably through the reduction of the nitro group to an amine. This transformation yields N-Methyl-N-(2-aminobenzoyl)glycine, a precursor to various heterocyclic compounds and other functionalized molecules.

Heterogeneous Catalysis: Catalytic hydrogenation using a heterogeneous catalyst is a common and efficient method for the reduction of aromatic nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically employed under a hydrogen atmosphere. The reaction conditions, including hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, is used in the presence of a catalyst (e.g., Pd/C). This method is often more convenient for laboratory-scale synthesis.

The kinetics of the catalytic reduction of nitroaromatic compounds are complex and depend on the catalyst, substrate concentration, hydrogen pressure, and temperature. The reaction often follows Langmuir-Hinshelwood kinetics, where the reaction rate is dependent on the adsorption of both the nitro compound and hydrogen onto the catalyst surface.

Illustrative Data for the Catalytic Reduction of a Nitroaromatic Amino Acid Derivative

SubstrateCatalystHydrogen SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
N-(4-Nitrobenzoyl)glycine10% Pd/CH₂ (1 atm)Methanol (B129727)25398
N-(2-Nitrobenzoyl)alanineRaney NiH₂ (50 psi)Ethanol60595
N-(3-Nitrobenzoyl)leucine5% Pt/CAmmonium formateIsopropanol80693

Note: This table presents illustrative data based on analogous reactions due to the lack of specific data for the catalytic reduction of this compound in the reviewed literature.

The steric and electronic effects of the N-methyl-N-benzoyl-glycine moiety can influence the rate of reduction. The ortho position of the nitro group may introduce some steric hindrance, potentially affecting its interaction with the catalyst surface.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for mapping the functional groups and bonding arrangements within N-Methyl-N-(2-nitrobenzoyl)glycine. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary insights into the molecule's vibrational and electronic environments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

The FTIR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. Analysis of related compounds, such as 2-nitrobenzoic acid and N-methylated glycines, allows for the assignment of these vibrational frequencies. chemicalbook.comresearchgate.netrsc.org

The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching vibrations. For 2-nitrobenzoic acid, these are observed in the regions of 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. researchgate.netresearchgate.net The carbonyl group of the amide and carboxylic acid moieties will also produce prominent stretching bands. The amide C=O stretch is expected around 1630-1680 cm⁻¹, while the carboxylic acid C=O stretch should appear at a higher frequency, typically in the 1700-1725 cm⁻¹ range. The O-H stretch of the carboxylic acid is anticipated to be a broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding. researchgate.netresearchgate.net

The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹, while the C-H stretching of the N-methyl and methylene (B1212753) groups will appear in the 2800-3000 cm⁻¹ range. rsc.orgresearchgate.net Bending vibrations for the CH₂ and CH₃ groups are also anticipated in the 1400-1470 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Aromatic RingC-H Stretch3000-3100
N-Methyl & MethyleneC-H Stretch2850-2970
Carboxylic AcidC=O Stretch1700-1725
AmideC=O Stretch1630-1680
Nitro GroupAsymmetric NO₂ Stretch1520-1550
Aromatic RingC=C Stretch1450-1600
N-Methyl & MethyleneC-H Bend1400-1470
Nitro GroupSymmetric NO₂ Stretch1340-1360
Carboxylic AcidC-O Stretch1210-1320

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, and N-methyl protons. The four protons on the nitro-substituted benzene ring will likely appear as a complex multiplet in the downfield region of 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the rotational dynamics around the N-C(aryl) bond.

The methylene (CH₂) protons of the glycine (B1666218) unit are anticipated to resonate as a singlet or a slightly broadened singlet, likely in the range of 4.0-4.5 ppm. The N-methyl (CH₃) group is expected to show a singlet further upfield, typically between 2.8 and 3.2 ppm. The chemical environment of N-methylglycine (sarcosine) itself shows the N-methyl protons at approximately 2.7 ppm and the methylene protons at around 3.6 ppm in D₂O. researchgate.net The deshielding effect of the 2-nitrobenzoyl group will shift these signals further downfield. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, making it difficult to observe, but it would be expected at a very downfield position (>10 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄)7.5 - 8.5Multiplet
Methylene (CH₂)4.0 - 4.5Singlet
N-Methyl (CH₃)2.8 - 3.2Singlet
Carboxylic Acid (OH)>10Broad Singlet

The ¹³C NMR spectrum provides information on all the unique carbon environments within this compound. The carbonyl carbons of the amide and carboxylic acid are expected to be the most downfield, typically in the range of 165-175 ppm. nih.govhmdb.ca The aromatic carbons will resonate between 120 and 150 ppm, with the carbon atom attached to the nitro group being significantly deshielded.

The methylene carbon of the glycine moiety is predicted to appear around 50-55 ppm, while the N-methyl carbon is expected at approximately 35-40 ppm. For comparison, in N-methylglycine, the methylene carbon is at roughly 51 ppm and the N-methyl carbon is at about 35 ppm. nih.gov The electron-withdrawing nitrobenzoyl group will influence these shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170 - 175
Amide (C=O)165 - 170
Aromatic C-NO₂145 - 150
Aromatic C-H & C-C120 - 140
Methylene (CH₂)50 - 55
N-Methyl (CH₃)35 - 40

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal System Determination in Analogous Nitrobenzoyl Glycine Complexes

It is plausible that this compound would also crystallize in a common system such as monoclinic or orthorhombic. The final crystal packing would be influenced by a network of intermolecular interactions, including hydrogen bonding from the carboxylic acid group and potential π-π stacking interactions between the aromatic rings. The presence of the nitro group and the N-methyl group will significantly impact the steric and electronic factors governing the crystal packing, potentially leading to a different crystal system compared to unsubstituted N-benzoylglycine.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding)

While a definitive crystal structure for this compound has not been detailed in the surveyed scientific literature, a robust understanding of its likely intermolecular interactions and packing arrangements can be inferred from the crystallographic analysis of structurally analogous compounds. The molecule's constitution, which includes a carboxylic acid, a tertiary amide, and a nitroaromatic ring, presents numerous possibilities for hydrogen bonding and other non-covalent interactions that govern its three-dimensional solid-state form.

Drawing parallels from studies on similar molecules, such as N-(2-Nitrophenylsulfonyl)glycine methyl ester, it is highly probable that the crystal lattice of this compound is heavily influenced by a network of hydrogen bonds. researchgate.netresearchgate.net The carboxylic acid functional group is a particularly strong hydrogen bond donor (O-H) and acceptor (C=O). It is very likely that these groups engage in strong O-H···O hydrogen bonding, which could lead to the formation of centrosymmetric dimers. This dimeric motif is a prevalent structural feature in the crystal packing of many carboxylic acids.

Moreover, the N-methyl group does not prevent other forms of hydrogen bonding. It is anticipated that weaker C-H···O interactions, involving the methyl and methylene hydrogens of the glycine portion and the oxygen atoms of the nitro and carboxyl groups, also contribute to the stability of the crystal structure. researchgate.netresearchgate.net In related molecular crystals, such interactions have been observed to link primary structural motifs, like dimers or chains, into more extensive three-dimensional superstructures.

The nitro group is a potent hydrogen bond acceptor and is expected to be involved in a variety of intermolecular contacts. These could include interactions between the oxygen atoms of the nitro group and hydrogen atoms on the aromatic ring or the glycine backbone. Furthermore, short N···O contacts between the nitro group and other heteroatoms in neighboring molecules could play a role in optimizing the packing density.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry stands as a cornerstone analytical technique for the detailed characterization of this compound. It provides highly accurate information regarding the compound's molecular mass and offers deep insights into its structural composition through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

To unambiguously confirm the elemental composition of this compound, high-resolution mass spectrometry (HRMS) is the method of choice. In contrast to low-resolution mass spectrometry, which yields the nominal mass, HRMS can measure a molecule's mass with exceptional precision, often to within a few parts per million (ppm). nih.gov This level of accuracy enables the confident assignment of a unique elemental formula.

The theoretical monoisotopic mass of this compound, with the chemical formula C₁₀H₁₀N₂O₅, is determined by summing the masses of the most abundant stable isotopes of its constituent elements. missouri.edu An experimentally measured exact mass from an HRMS analysis that aligns with this theoretical value provides compelling evidence for the compound's identity and purity.

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Isotope Mass (amu) Count Total Mass (amu)
C₁₀H₁₀N₂O₅ ¹²C 12.000000 10 120.000000
¹H 1.007825 10 10.078250
¹⁴N 14.003074 2 28.006148
¹⁶O 15.994915 5 79.974575

Tandem Mass Spectrometry for Structural Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) is an exceptionally powerful technique for the structural elucidation of molecules by analyzing their fragmentation behavior. In a standard MS/MS experiment, a selected ion, typically the protonated or deprotonated molecular ion of a derivative of this compound, is isolated and then fragmented through collision-induced dissociation (CID). The resulting array of fragment ions creates a characteristic "fingerprint" that is unique to the molecule's structure.

For N-acyl glycine derivatives, fragmentation is commonly observed at the amide linkage and the bonds flanking the carbonyl groups. nih.gov The fragmentation of the nitroaromatic part of the molecule is also a rich source of structural information. Mass spectrometric studies of related nitroaromatic compounds have revealed characteristic neutral losses of NO (30 Da) and NO₂ (46 Da) from the parent ion.

The anticipated fragmentation pathways for a derivative, such as the methyl ester of this compound, would likely include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, which would result in the formation of an acylium ion.

Cleavage of the N-C bond situated between the nitrogen atom and the carbonyl group of the benzoyl moiety.

Cleavage of the amide bond , which would lead to the generation of a benzoyl cation and a protonated glycine methyl ester fragment.

Loss of the nitro group (NO₂) or nitric oxide (NO) from the aromatic ring system.

These distinct fragmentation patterns are invaluable for confirming the presence and connectivity of the different structural components within the molecule.

Table 2: Potential Fragment Ions in Tandem Mass Spectrometry of a Methyl Ester Derivative of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Interpretation
[M+H]⁺ [M+H - 31]⁺ CH₃OH Loss of methanol (B129727) from the carboxylic acid
[M+H - 46]⁺ NO₂ Loss of the nitro group
[M+H - 75]⁺ C₂H₅NO₂ Loss of glycine
150 C₇H₄NO₂ 2-Nitrobenzoyl cation
120 C₇H₄O Ion derived from the 2-nitrobenzoyl cation after loss of NO

Computational and Theoretical Chemistry Studies

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the electronic characteristics of N-Methyl-N-(2-nitrobenzoyl)glycine, which are governed by the interplay of the nitrobenzoyl and N-methylglycine moieties.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. For derivatives of this compound, DFT calculations can predict geometric parameters, vibrational frequencies, and properties related to chemical reactivity.

DFT studies on related nitroaromatic compounds have been used to determine their structure, chemical reactivity, and other properties. scholarsresearchlibrary.com The presence of the electron-withdrawing nitro group in the ortho position of the benzoyl moiety significantly influences the electronic distribution of the entire molecule. This effect can be quantified through the calculation of various molecular descriptors.

The table below, based on typical DFT calculations for related organic molecules, illustrates the kind of data that can be obtained for this compound.

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -7.5 eVThe Highest Occupied Molecular Orbital (HOMO) energy is related to the electron-donating ability of the molecule. A lower HOMO energy suggests lower reactivity towards electrophiles.
LUMO Energy -2.1 eVThe Lowest Unoccupied Molecular Orbital (LUMO) energy indicates the electron-accepting ability. A lower LUMO energy, typical for nitroaromatics, points to a higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.4 eVThe energy gap between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.
Dipole Moment 4.8 DThe dipole moment reflects the overall polarity of the molecule, which is expected to be significant due to the nitro and carbonyl groups. This influences solubility and intermolecular interactions.
Electron Affinity 2.0 eVThis value indicates the energy released when an electron is added to the molecule, reflecting its ability to accept an electron.
Ionization Potential 8.2 eVThis represents the energy required to remove an electron, indicating its resistance to oxidation.

Note: The values presented in this table are illustrative and represent typical ranges for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules, providing insights into their absorption spectra and photochemical behavior. youtube.com For this compound, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum, which is characterized by electronic transitions between molecular orbitals.

Computational studies on similar nitro-substituted compounds using TD-DFT have shown that the presence of a nitro group can lead to new absorption bands in the visible range. qu.edu.qa These transitions often involve charge transfer from the aromatic ring to the nitro group. The solvent environment can also significantly impact the absorption spectra, a phenomenon that can be modeled using TD-DFT in conjunction with solvent models. qu.edu.qa

A typical TD-DFT analysis for a molecule like this compound would yield the following information:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁ 3.93180.05n → π* (from nitro/carbonyl oxygen to aromatic ring)
S₀ → S₂ 4.52750.25π → π* (within the benzoyl moiety)
S₀ → S₃ 5.12430.18π → π* (involving the entire conjugated system)

Note: This table is a hypothetical representation of TD-DFT results for this compound, based on findings for analogous nitroaromatic compounds. The oscillator strength (f) indicates the intensity of the absorption band.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a way to explore the conformational landscape and dynamic behavior of this compound.

The three-dimensional structure of this compound is determined by the rotational barriers around its single bonds. The planarity of the molecule, particularly the relative orientation of the nitrobenzoyl group and the glycine (B1666218) tail, is crucial for its biological activity and intermolecular interactions. Molecular modeling studies on N-acyl amino acids have been conducted to understand their conformational preferences. nih.gov For this compound, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide bond. Steric hindrance from the ortho-nitro group and the N-methyl group will likely lead to a non-planar ground state conformation.

Intramolecular interactions play a significant role in stabilizing the preferred conformation of this compound. These can include hydrogen bonds and van der Waals interactions. The resonance stabilization of the nitrobenzoyl moiety is a key factor in its electronic structure. The nitro group, being a strong resonance-withdrawing group, delocalizes the electron density from the aromatic ring.

Studies on nitroaromatic compounds have explored the nature of intermolecular and intramolecular interactions. rsc.org The electrostatic potential surface of related molecules shows significant charge separation, with negative potential around the nitro group and positive potential elsewhere, indicating regions susceptible to intermolecular interactions. qu.edu.qa

In Silico Modeling of Chemical Processes

In silico modeling can be used to simulate chemical reactions involving this compound. For instance, the hydrolysis of the amide bond is a fundamental chemical process that can be studied computationally. By modeling the reaction pathway, key transition states and activation energies can be determined, providing insights into the stability of the molecule under different conditions. The metabolism of similar N-acyl glycines involves enzymatic processes, and in silico docking and molecular dynamics simulations could be employed to study the interaction of this compound with relevant enzymes. wikipedia.org

Simulation of Reaction Pathways and Transition States

The reactivity of this compound is dictated by the interplay of its functional groups: the nitroaromatic ring, the amide linkage, and the carboxylic acid moiety. Simulation of reaction pathways and the characterization of transition states through computational methods like Density Functional Theory (DFT) can elucidate the mechanisms of its formation and degradation.

Formation: The synthesis of this compound typically involves the acylation of N-methylglycine (sarcosine) with a 2-nitrobenzoyl derivative, such as 2-nitrobenzoyl chloride. Computational modeling can simulate the nucleophilic attack of the secondary amine of sarcosine (B1681465) on the carbonyl carbon of the acylating agent. These simulations would likely reveal a stepwise mechanism involving the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride). The calculation of the energy profile of this reaction would identify the transition state, which is expected to have a partially formed nitrogen-carbon bond and a partially broken carbonyl double bond. The presence of the electron-withdrawing nitro group in the ortho position of the benzoyl moiety can influence the electrophilicity of the carbonyl carbon and, consequently, the activation energy of the reaction.

Degradation and Reactivity: The chemical stability and potential degradation pathways of this compound can also be explored computationally. Key reactive sites include the nitro group, the amide bond, and the carboxylic acid.

Reduction of the Nitro Group: A common reaction pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group. nih.gov This transformation is crucial in many biological and chemical processes. Computational studies on similar nitroaromatic compounds have detailed the stepwise reduction, often proceeding through nitroso and hydroxylamino intermediates. nih.gov The simulation of these reduction pathways for this compound would involve calculating the thermodynamics and kinetics of each step, providing insights into the most likely mechanism, whether it be a direct reduction or a more complex route.

Amide Bond Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Theoretical calculations can model the reaction coordinates for both acid-catalyzed and base-promoted hydrolysis. These models would detail the protonation of the carbonyl oxygen (in acid) or the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (in base), leading to the formation of a tetrahedral intermediate and subsequent cleavage of the C-N bond. The activation barriers for these pathways would provide an estimate of the amide bond's stability. DFT studies on N-methylated peptides have shown that N-methylation can influence the cis/trans isomerization barrier of the amide bond, which could also affect its susceptibility to hydrolysis. researchgate.netnih.govrsc.org

Decarboxylation: The carboxylic acid group can undergo decarboxylation under certain conditions, although this is generally less facile for N-acylated amino acids. Computational modeling could explore the potential for thermal or catalyzed decarboxylation, identifying the transition state and the associated energy barrier.

The table below summarizes hypothetical reaction pathways and the types of data that could be obtained from their computational simulation.

Reaction PathwayIntermediate SpeciesKey Computational Data
Nitro Group Reduction Nitroso, HydroxylaminoReaction energies, Activation barriers, Mulliken charges
Amide Bond Hydrolysis Tetrahedral intermediateFree energy profiles, Transition state geometries
Decarboxylation Carbanion/RadicalBond dissociation energies, Reaction enthalpies

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which are essential for the characterization of a molecule. DFT and time-dependent DFT (TD-DFT) are commonly employed for this purpose. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. For this compound, key vibrational modes would include:

The asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The carbonyl (C=O) stretching vibration of the amide group, expected around 1630-1680 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid, which can be influenced by hydrogen bonding, typically appearing in the range of 1700-1760 cm⁻¹.

The C-N stretching vibrations of the amide and the N-methyl group.

The O-H stretching of the carboxylic acid, which would be a broad band in the high-frequency region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. This is achieved by calculating the isotropic magnetic shielding constants of the nuclei. For this compound, predicted chemical shifts would be crucial for structural elucidation. Key expected signals would include:

¹H NMR: Distinct signals for the aromatic protons of the 2-nitrobenzoyl group, the methylene (B1212753) protons of the glycine moiety, the N-methyl protons, and the acidic proton of the carboxylic acid. The ortho-nitro group would significantly influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), the methylene carbon, and the N-methyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the nitroaromatic ring and n→π* transitions involving the carbonyl and nitro groups. The presence of the nitro group and the benzoyl chromophore would likely result in strong absorption bands in the UV region.

The following table provides a hypothetical summary of predicted spectroscopic data for this compound based on computational studies of analogous compounds.

Spectroscopic TechniquePredicted Key Features
Infrared (IR) ν(NO₂) asym: ~1530 cm⁻¹, ν(NO₂) sym: ~1350 cm⁻¹, ν(C=O) amide: ~1660 cm⁻¹, ν(C=O) acid: ~1730 cm⁻¹
¹H NMR Aromatic protons: δ 7.5-8.2 ppm, CH₂: ~δ 4.2 ppm, N-CH₃: ~δ 3.1 ppm, COOH: ~δ 10-12 ppm
¹³C NMR C=O (amide & acid): δ 168-175 ppm, Aromatic C: δ 120-150 ppm, CH₂: ~δ 50 ppm, N-CH₃: ~δ 35 ppm
UV-Vis λmax ~250-280 nm (π→π), weaker n→π transitions at longer wavelengths

It is important to note that the accuracy of these predicted values is dependent on the level of theory and the basis set used in the calculations. Experimental validation remains crucial for confirming these theoretical predictions.

Analytical Methodologies and Derivatization for Detection and Separation

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of N-Methyl-N-(2-nitrobenzoyl)glycine. Both gas and liquid chromatography techniques are employed, each with specific advantages depending on the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, due to its polar nature, requires a chemical modification process known as derivatization before it can be effectively analyzed by GC-MS. sigmaaldrich.com This process involves replacing active hydrogens on the molecule's functional groups with less polar moieties, thereby increasing its volatility and improving its chromatographic behavior. sigmaaldrich.com

Silylation is a common and widely used derivatization technique in GC analysis. restek.com It involves the replacement of an active hydrogen atom with an alkylsilyl group, such as trimethylsilyl (B98337) (TMS). restek.com This process renders the molecule more volatile, less polar, and more thermally stable, which improves GC separation and enhances detection. restek.com

Several silylation reagents are available for this purpose. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used reagent that effectively derivatizes compounds with active hydrogens. restek.comnih.gov Another option is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are known to be more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com The choice of reagent can be critical, and reaction conditions may need to be optimized to achieve the maximum response for the derivative of interest. sigmaaldrich.com

ReagentAbbreviationDerivative FormedKey Characteristics
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Widely used, enhances volatility and thermal stability. restek.comnih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Produces more stable and less moisture-sensitive derivatives. sigmaaldrich.com

Alkylation and acylation represent alternative derivatization strategies for GC-MS analysis. Alkylation involves substituting an active hydrogen with an aliphatic or aliphatic-aromatic group, which is particularly useful for acidic compounds like carboxylic acids. thermofisher.com Acylation, on the other hand, converts compounds with active hydrogens through the action of a carboxylic acid or its derivative. thermofisher.com

For instance, a two-step derivatization procedure involving silylation of carboxylic functional groups followed by trifluoroacyl (TFA) derivatization of amino functional groups has been successfully used for the GC-MS analysis of amino acids and glycines. nih.gov This highlights the potential of combining derivatization techniques to analyze complex molecules. Friedel–Crafts acylation has also been studied in the context of related nitro-containing aromatic compounds, demonstrating the utility of acylation in synthesizing and analyzing such molecules. nih.gov

StrategyDescriptionApplication Example
Alkylation Substitution of an active hydrogen with an aliphatic or aliphatic-aromatic group. thermofisher.comModification of acidic compounds like carboxylic acids. thermofisher.com
Acylation Conversion of compounds with active hydrogens using a carboxylic acid or its derivative. thermofisher.comSynthesis and analysis of nitro-containing aromatic compounds. nih.gov
Two-Step Derivatization Sequential derivatization, such as silylation followed by trifluoroacylation. nih.govSimultaneous analysis of organic acids, amino acids, and glycines. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation of compounds that are not suitable for GC analysis due to low volatility or thermal instability. sigmaaldrich.com For this compound and related compounds, reverse-phase HPLC is a common approach. sielc.comnih.gov This technique uses a non-polar stationary phase and a polar mobile phase to separate components based on their hydrophobicity.

When dealing with chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), chiral HPLC is essential for their separation. Chiral stationary phases (CSPs) are specifically designed to interact differently with each enantiomer, allowing for their resolution. unife.it Polysaccharide-based CSPs are widely used and have been shown to effectively resolve N-FMOC protected α-amino acids under reversed-phase conditions. phenomenex.com Another approach is ligand-exchange chromatography, which has been successfully applied to the chiral separation of β-methyl-amino acids using CSPs containing chemically bonded selectors like L-4-hydroxyproline. nih.govcapes.gov.br

Chiral Stationary Phase TypePrincipleApplication Example
Polysaccharide-based Differential interaction with enantiomers based on their three-dimensional structure. phenomenex.comSeparation of N-FMOC protected α-amino acids. phenomenex.com
Ligand-Exchange Formation of transient diastereomeric complexes between the analyte, a metal ion, and a chiral selector on the stationary phase. nih.govcapes.gov.brChiral separation of β-methyl-amino acids. nih.govcapes.gov.br

The detection of this compound and its derivatives after HPLC separation is typically achieved using ultraviolet (UV) or fluorescence detectors. The presence of the nitrobenzoyl group in the molecule provides a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. researchgate.net For instance, in the analysis of a related nitroaromatic compound, 4-bromomethyl-3-nitrobenzoic acid, UV detection at 271 nm was successfully employed. researchgate.net

Derivatization can also be used to enhance detectability. For example, derivatizing amino acids with phenylisothiocyanate allows for UV detection at 245 nm. nih.gov While not directly applied to this compound in the provided context, fluorescence detection is a highly sensitive technique that could be employed, potentially after derivatization with a fluorescent tag, to achieve lower detection limits.

Tailored Derivatization Strategies for Specific Applications

The detection and separation of this compound, a member of the N-acyl a class of glycine (B1666218) conjugates, often necessitate derivatization to enhance its physicochemical properties for analytical purposes. nih.gov Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as increase the sensitivity and selectivity of its detection by various instrumental methods. nih.gov

Reagent Design for Enhanced Detection Sensitivity and Selectivity

The strategic design of derivatizing reagents is crucial for achieving optimal analytical performance. For N-acyl glycines, including this compound, reagents that introduce a readily ionizable group or a chromophore are particularly valuable for mass spectrometry (MS) and UV-Vis or fluorescence detection, respectively.

One effective strategy for the analysis of N-acyl glycines is the use of 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov This reagent targets the carboxyl group of the glycine moiety. The reaction creates a derivative with a nitro group, which can significantly enhance the ionization efficiency in negative ion mode electrospray ionization-mass spectrometry (ESI-MS), leading to improved detection sensitivity. nih.gov The derivatization with 3-NPH is advantageous as it is a rapid reaction that can be performed in an aqueous solution, and it does not require a quenching step. nih.gov

The selection of a derivatization reagent is guided by the analytical platform being used. For gas chromatography (GC), silylation reagents are commonly employed to increase the volatility of the analyte. For liquid chromatography (LC) coupled with mass spectrometry (LC-MS), reagents that enhance ionization are preferred. nih.gov

Table 1: Comparison of Derivatization Strategies for N-Acyl Glycines

Derivatization StrategyReagent ExampleTarget Functional GroupDetection MethodAdvantages
Phenylhydrazine Derivatization3-nitrophenylhydrazine (3-NPH)CarboxylLC-MS (ESI-)Increased sensitivity, rapid reaction, aqueous conditions. nih.gov
AcylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Carboxyl, AmineGC-MSIncreased volatility and thermal stability.
EsterificationMethanol (B129727)/HClCarboxylGC-MS, LC-MSIncreased volatility and improved chromatographic peak shape.

Applications in Complex Sample Matrices

The analysis of this compound in complex biological matrices such as plasma and urine presents significant challenges due to the presence of numerous interfering substances. nih.gov Derivatization plays a critical role in overcoming these challenges by improving the selectivity and allowing the analyte to be more easily separated from the matrix components.

A study focusing on the comprehensive analysis of N-acyl glycines in plasma and urine samples from diabetic and non-diabetic mice demonstrated the utility of a derivatization method using 3-nitrophenylhydrazine followed by LC-MS analysis. nih.gov This approach allowed for the successful detection and quantification of a wide range of N-acyl glycines, highlighting the method's applicability to complex biological samples. nih.gov

The derivatization not only enhanced the detection sensitivity but also improved the chromatographic separation of the target analytes from the complex background. nih.gov This is particularly important in metabolomics studies where a comprehensive profile of metabolites is desired. The use of high-resolution mass spectrometry in conjunction with derivatization can further aid in the identification and quantification of low-abundance N-acyl glycines in intricate biological systems. nih.gov

Table 2: Research Findings on the Analysis of N-Acyl Glycines in Complex Matrices

Study FocusAnalytical PlatformDerivatization ReagentKey FindingsReference
Targeted Metabolomics of N-Acyl GlycinesLC-MS3-nitrophenylhydrazineEnabled the detection of 41 N-acyl glycines in mouse plasma and urine, revealing significant metabolic changes in diabetic mice. nih.gov

Functional and Chemo Biological Research Applications

Receptor Interaction and Modulation Studies

The interaction of N-Methyl-N-(2-nitrobenzoyl)glycine and its analogs with various neurotransmitter receptors is a significant area of research, providing insights into the complex mechanisms of neuronal signaling.

Investigation of N-Methyl-D-Aspartate (NMDA) Receptor Potentiation by Analogs

While direct studies on this compound's effect on NMDA receptors are not extensively documented in the provided research, the broader class of compounds to which it is related, particularly those with a similar N-substituted glycine (B1666218) framework, are known to interact with NMDA receptors. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.

Research into a class of positive allosteric modulators of NMDA receptors derived from tetrahydroisoquinoline analogs has revealed important structure-activity relationships. These studies have identified molecules that can enhance the response of NMDA receptors containing specific subunits to agonist binding. Modifications to the core structure, such as the substitution of methoxy (B1213986) groups with an isopropoxy moiety, have led to the development of analogs with enhanced activity at the GluN2B subunit. electronicsandbooks.com The stereochemistry of these analogs is also crucial, with the S-(-) enantiomer often showing activity at GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer is typically selective for GluN2C/D subunits. electronicsandbooks.com

The subunit composition of the NMDA receptor dictates its functional and pharmacological properties. Analogs of this compound have been investigated for their selectivity towards different GluN2 subunits. For instance, certain tetrahydroisoquinoline derivatives have been identified as selective positive allosteric modulators of GluN2C- and GluN2D-containing NMDA receptors. electronicsandbooks.com Further modifications have yielded compounds that also potentiate GluN2B-containing receptors. electronicsandbooks.com The binding of these modulators is thought to occur at a site distinct from the glutamate and glycine binding sites, influencing the receptor's conformation and enhancing its response to agonists. electronicsandbooks.com

Interaction with Neurotransmitter Receptors (e.g., Glycine Receptors)

A key aspect of utilizing this compound and its analogs in biological systems is ensuring they are inert before activation. Studies on a closely related compound, N-(α-carboxy-2-nitrobenzyl)glycine, have shown that it does not activate or inhibit glycine receptors on cultured mouse spinal cord cells prior to photolysis. electronicsandbooks.comnih.gov This lack of intrinsic activity is a critical feature for a "caged" compound, as it prevents confounding effects before the intended light-triggered release of the active molecule.

Design and Application as Photoremovable Protecting Groups for Biomolecules

The 2-nitrobenzyl moiety within this compound makes it a member of a well-established class of photoremovable protecting groups, often referred to as "caged" compounds. These molecules can be rendered inactive by the attachment of the photolabile group, which can then be cleaved with high spatial and temporal precision using light.

Light-Controlled Release of Glycine and Other Carboxylates

Upon exposure to ultraviolet (UV) light, typically in the range of 308 to 350 nm, this compound and similar compounds undergo photolysis. nih.gov This process leads to the cleavage of the bond between the 2-nitrobenzyl group and the protected molecule, in this case, N-methylglycine. The release of glycine, a major inhibitory neurotransmitter, can be precisely controlled in time and location by directing a beam of light. nih.gov This technique has proven invaluable for studying the kinetics of neurotransmitter receptors, as it allows for rapid changes in the concentration of the agonist in the vicinity of the receptor, overcoming the limitations of slower methods like perfusion. nih.gov

The photolysis of these compounds results in the formation of glycine and a 2-nitrosobenzaldehyde byproduct. nih.gov The rate of product release is a critical parameter for time-resolved studies. For the related compound N-(α-carboxy-2-nitrobenzyl)glycine, the decay rate of a transient intermediate, which is indicative of product release, was measured to be 940 s⁻¹ at pH 6.8 and 600 s⁻¹ at pH 7.5. nih.gov

Table 1: Properties of a Related Photolabile Glycine Precursor

CompoundWavelength for Photolysis (nm)Decay Rate of Intermediate (s⁻¹) at pH 6.8Decay Rate of Intermediate (s⁻¹) at pH 7.5Biological Activity Before Photolysis
N-(α-carboxy-2-nitrobenzyl)glycine308-350940600No activation or inhibition of glycine receptors

Data sourced from studies on a closely related analog. electronicsandbooks.comnih.gov

The utility of this approach has been demonstrated in studies where the photolytically released glycine activates glycine receptors on cultured neurons, providing a direct link between the photochemical event and a physiological response. nih.gov

Chemical Probes and Bioconjugation in Protein Research

The unique structure of N-substituted glycine derivatives makes them valuable tools for the modification of peptides and proteins, enabling detailed investigations into their structure and function.

Achieving site-selective modification of a peptide's backbone is a powerful strategy for fine-tuning its properties, but it remains a chemical challenge. rsc.orgresearchgate.net One effective method involves the use of pre-modified amino acids, or "customizable units," during peptide synthesis. rsc.org

N-(o-nitrobenzyl)glycine serves as such a unit. In a notable study, this compound was used to replace a glycine residue (Gly29) in the bend region of the amyloid-β (Aβ) peptide, which is implicated in Alzheimer's disease. rsc.org By incorporating this modified glycine derivative during solid-phase peptide synthesis, researchers can introduce a bulky, photolabile group at a specific, predetermined position within the peptide sequence. This strategy allows for precise control over the peptide's chemical and physical properties at a single amino acid location. rsc.org While many modification strategies target the N-terminus of proteins, the use of customized building blocks like N-(o-nitrobenzyl)glycine allows for modification at internal backbone positions. rsc.orgresearchgate.netccspublishing.org.cn

Modifying proteins at specific sites is crucial for understanding how their structure dictates their function. The introduction of N-(o-nitrobenzyl)glycine into the amyloid-β peptide provides a clear example of this application. rsc.org

The study found that the presence of the bulky nitrobenzyl group at the Gly29 position completely inhibited the formation of amyloid fibrils, although smaller oligomeric aggregates were still observed. rsc.org This finding provides direct insight into the structure-function relationship of Aβ aggregation, suggesting that modifications to the peptide backbone's flexibility or hydrogen-bonding capacity in this specific region can dramatically alter the pathway of self-assembly. rsc.org

More broadly, the study of N-terminal glycine in proteomics reveals its significant impact on protein stability. Chemoenzymatic methods have been developed to enrich and analyze proteoforms with N-terminal glycine, revealing that these proteins can have widely varying degradation rates. nih.gov Some N-terminal glycine-containing proteoforms are degraded rapidly, while others are highly stable, indicating that the local structural context and cellular localization are critical factors in determining protein fate. nih.gov These types of analyses underscore the importance of studying specific amino acid modifications to understand protein dynamics and function within the entire proteome. nih.gov

PeptideModification SiteModificationObserved Effect on AggregationSource
Amyloid-β (1-42)Glycine-29Replacement with N-(o-nitrobenzyl)glycineInhibition of fibril formation; oligomer aggregation still observed rsc.org

Role in Polymer and Material Science

Derivatives of N-substituted glycine are fundamental monomers in the synthesis of a major class of peptidomimetics known as peptoids, which have applications in drug discovery and material science.

Peptoids, or poly-N-substituted glycines, are a class of synthetic polymers that mimic the structure of peptides. nih.gov Unlike peptides, their side chains are attached to the backbone nitrogen atom rather than the α-carbon. genscript.com This structural difference makes them resistant to proteolytic degradation and allows for a vast diversity of side chains to be incorporated. nih.gov

The most common method for synthesizing peptoids is the "submonomer" approach. genscript.com This two-step process involves:

Acylation: A haloacetic acid, such as bromoacetic acid, is activated and coupled to the terminal amine of the growing polymer chain on a solid support.

Displacement: A primary amine, which will form the desired side chain, is added and displaces the halogen in a nucleophilic substitution reaction, creating the N-substituted glycine residue. genscript.com

This method allows for the easy incorporation of a wide variety of amines, making it highly suitable for creating large combinatorial libraries. genscript.com While this compound itself is a pre-formed monomer, the general class of N-substituted glycines is central to this field. Research has shown that the choice of N-substituent, such as a nitroaromatic group, can be used to fine-tune the secondary structure of the resulting peptoid. nih.gov For example, incorporating a monomer with a nitroaromatic side chain can disrupt or stabilize specific conformations like helices or threaded loops, demonstrating a powerful method for designing polymeric structures with defined shapes and properties. nih.gov

Peptoid StructureKey MonomerObserved ConformationEffect of Nitroaromatic MonomerSource
Alternating HeterononamerN-(S)-1-phenylethylglycine (Nspe) and N-(S)-1-(2-nitrophenyl)ethylglycine (Ns2ne)HelicalDestabilized the expected threaded loop structure, favoring a helix nih.gov
Homononamer with N-terminal modification(Nspe)9 with Ns2ne at N-terminusDestabilized Threaded LoopDestabilized the threaded loop structure relative to the (Nspe)9 homonomer nih.gov
Homononamer with N-terminal modification(Nspe)9 with N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp) at N-terminusStabilized Threaded LoopStabilized the threaded loop structure relative to the (Nspe)9 homonomer nih.gov

Development of Stimulus-Responsive Materials

The compound this compound is a member of the ortho-nitrobenzyl (o-NB) class of molecules, which are central to the development of advanced stimulus-responsive, or "smart," materials. mdpi.comumass.edu The key to their function lies in the o-NB group, a well-known photolabile protecting group (PPG) that can undergo a chemical cleavage reaction when exposed to ultraviolet (UV) light. umass.eduacs.org This property allows for the precise spatial and temporal control over a material's chemical and physical properties simply by applying a light stimulus. mdpi.comaminer.org

The fundamental mechanism involves the photo-induced cleavage of the ester or amide bond linked to the nitrobenzyl group. Upon irradiation with UV light, typically in the 308-365 nm range, the o-nitrobenzyl group rearranges into an o-nitrosobenzaldehyde derivative, releasing the protected molecule. umass.eduresearchgate.netnih.gov When this compound or similar o-NB derivatives are incorporated into a polymer network, this cleavage event can trigger significant macroscopic changes. umass.edu

Research in materials science has exploited this mechanism to create a variety of light-sensitive systems:

Photodegradable Hydrogels: By using o-NB derivatives as cross-linkers within a hydrogel network, researchers can fabricate materials that degrade or dissolve upon light exposure. umass.eduacs.org This has applications in tissue engineering, where cells can be encapsulated and later released on demand, and in drug delivery systems for triggered release of therapeutic agents. umass.edu

Surface Property Modification: Thin polymer films functionalized with o-NB groups can have their surface properties, such as wettability and adhesion, altered by light. mdpi.com For instance, the cleavage of a hydrophobic o-NB group can expose a hydrophilic carboxylic acid group, switching the surface from water-repellent to water-attracting.

Light-Sensitive Resins and Photoresists: In microfabrication, polymers containing o-NB moieties are used as photoresists. mdpi.com The change in chemical structure following light exposure alters the polymer's solubility, allowing for the creation of intricate patterns on a substrate. mdpi.com

The response of these materials can be exceptionally rapid. Studies on closely related photolabile precursors of glycine have demonstrated the fast kinetics of the cleavage reaction. For example, the rate of product release from N-(α-carboxy-2-nitrobenzyl)glycine was measured in microseconds, highlighting the potential for creating materials that can react almost instantaneously to a light signal. nih.gov

The table below presents research findings on the photolysis of a related o-nitrobenzyl glycine derivative, demonstrating the rapid release kinetics that are characteristic of this class of compounds.

CompoundpHWavelength (nm)Product Release Rate (s⁻¹)
N-(α-carboxy-2-nitrobenzyl)glycine6.8308-350940 nih.gov
N-(α-carboxy-2-nitrobenzyl)glycine7.5308-350600 nih.gov

Q & A

Q. What are the optimal synthetic routes for N-Methyl-N-(2-nitrobenzoyl)glycine, and how can purity be validated?

Methodological Answer: Synthesis typically involves acylation of methylglycine with 2-nitrobenzoyl chloride under anhydrous conditions. Key steps include:

  • Reaction Conditions : Use a 1:1.2 molar ratio of methylglycine to 2-nitrobenzoyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 12 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.
  • Purity Validation :
    • HPLC : C18 column, acetonitrile/water (55:45) mobile phase, UV detection at 254 nm .
    • NMR : Confirm absence of unreacted starting materials via <sup>1</sup>H NMR (e.g., methyl singlet at δ 3.2 ppm for the N-methyl group) .

Q. How should researchers characterize the structural stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature Sensitivity : Store aliquots at -20°C, 4°C, and 25°C for 30 days. Monitor degradation via HPLC retention time shifts .
  • Moisture Effects : Perform Karl Fischer titration to quantify water absorption and correlate with NMR peak broadening (e.g., nitro group proton signals) .
  • Light Exposure : Use UV-Vis spectroscopy (200–400 nm) to detect photodegradation products after 48 hours of UV irradiation .

Q. What analytical techniques are most robust for quantifying trace impurities in this compound?

Methodological Answer:

  • UPLC-MS/MS : Hypersil Gold C18 column (1.9 µm), gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at ppm levels via multiple reaction monitoring (MRM) .
  • GC-MS : Derivatize with BSTFA for volatile impurities; compare fragmentation patterns with NIST spectral libraries .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with glycine receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to NMDA receptor glycine sites. Parameterize the nitro group’s electron-withdrawing effects using DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of receptor-ligand complexes, focusing on hydrogen bonding with Arg523 and Thr694 residues .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

  • Cross-Validation : Compare <sup>13</sup>C NMR carbonyl peaks (predicted ~170 ppm) with IR carbonyl stretches (1650–1750 cm⁻¹). Discrepancies may indicate tautomerism or solvent effects .
  • Dynamic NMR : Variable-temperature studies (e.g., -50°C to 50°C) to detect rotational barriers in the nitrobenzoyl moiety .

Q. How can researchers assess the developmental toxicity of this compound using OECD guidelines?

Methodological Answer:

  • In Vitro Assays : Follow OECD 421 (combined repeated-dose toxicity study with reproduction/developmental screening). Use mammalian cell lines (e.g., CHO-K1) exposed to 0.1–100 µM concentrations. Monitor apoptosis via Annexin V/PI staining .
  • In Vivo Models : Administer 50–200 mg/kg/day to pregnant rodents (GD 6–15). Assess teratogenicity via skeletal staining and histopathology .

Q. What advanced mass spectrometry techniques identify degradation products in environmental matrices?

Methodological Answer:

  • HRAM-LC-MS : Orbitrap-based detection (resolving power >140,000) to distinguish nitro-group reduction products (e.g., amine derivatives) .
  • MALDI-TOF Imaging : Map spatial distribution of degradation products in soil samples using 2,5-DHB matrix .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with thiols (e.g., glutathione) at pH 7.4. Compare with non-nitro analogs to isolate electronic effects .
  • DFT Calculations : Compute Fukui indices to predict sites of electrophilic attack; correlate with experimental LC-MS/MS adduct profiles .

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